molecular formula C20H20N2OS2 B506210 8-allyl-9-(propylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

8-allyl-9-(propylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

Cat. No. B506210
M. Wt: 368.5g/mol
InChI Key: KEVYJDLJLCDSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-33589 is an organosulfur heterocyclic compound and an organic heterotricyclic compound.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Researchers have synthesized various derivatives of compounds related to 8-allyl-9-(propylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one. These derivatives have shown potential antimicrobial activities, indicating their relevance in developing new antimicrobial agents (Rashad et al., 2009).

Application in Synthesizing Novel Compounds

  • The compound has been used as a precursor for the synthesis of new pyrazoles, C-nucleosides, and other biologically active compounds, emphasizing its role in creating diverse chemical entities with possible biological applications (Rashad et al., 2005).

Use in Catalytic Processes

  • It has been utilized in catalyzed cyclocondensation reactions for the preparation of novel dihydronaphtho derivatives, showcasing its utility in enhancing chemical reactions for synthesizing new molecules (Ghashang, 2017).

Antiviral Potential

  • Derivatives of this compound have been tested for antiviral activity, particularly against the H5N1 virus, indicating its potential in antiviral research and therapy (Rashad et al., 2010).

Synthesis and Transformation

  • The compound and its derivatives have been synthesized and transformed into various other compounds, contributing to the expansion of chemical libraries and the exploration of new chemical entities with potential biological activities (Rajca & Tiŝler, 1990).

Anti-Inflammatory Activity

  • Some derivatives containing the thieno[2,3-d]pyrimidine system, to which our compound of interest is related, have shown potential anti-inflammatory activity, making them candidates for further pharmaceutical development (Rashad et al., 2005).

properties

Product Name

8-allyl-9-(propylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

Molecular Formula

C20H20N2OS2

Molecular Weight

368.5g/mol

IUPAC Name

13-prop-2-enyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C20H20N2OS2/c1-3-11-22-19(23)16-15-10-9-13-7-5-6-8-14(13)17(15)25-18(16)21-20(22)24-12-4-2/h3,5-8H,1,4,9-12H2,2H3

InChI Key

KEVYJDLJLCDSKR-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC=C

Canonical SMILES

CCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-allyl-9-(propylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one
Reactant of Route 2
Reactant of Route 2
8-allyl-9-(propylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one
Reactant of Route 3
Reactant of Route 3
8-allyl-9-(propylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one
Reactant of Route 4
Reactant of Route 4
8-allyl-9-(propylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one
Reactant of Route 5
Reactant of Route 5
8-allyl-9-(propylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one
Reactant of Route 6
8-allyl-9-(propylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

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